REACTION_SMILES
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[F:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[n:9][c:10]([S:13][CH2:14][C:15](=[O:16])[OH:17])[s:11][cH:12]2)[cH:6][cH:7]1.[NH2:18][c:19]1[n:20][cH:21][cH:22][cH:23][cH:24]1>>[F:1][c:2]1[cH:3][cH:4][c:5](-[c:8]2[n:9][c:10]([S:13][CH2:14][C:15](=[O:17])[NH:18][c:19]3[n:20][cH:21][cH:22][cH:23][cH:24]3)[s:11][cH:12]2)[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CSc1nc(-c2ccc(F)cc2)cs1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccn1
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Name
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Type
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product
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Smiles
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O=C(CSc1nc(-c2ccc(F)cc2)cs1)Nc1ccccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |